molecular formula C13H18N2O4 B6539744 methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate CAS No. 1060287-68-4

methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate

Cat. No.: B6539744
CAS No.: 1060287-68-4
M. Wt: 266.29 g/mol
InChI Key: VQCINPOCIMVJMU-UHFFFAOYSA-N
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Description

“Methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate” is a carbamate ester. Carbamate esters are organic compounds derived from carbamic acid and are used in a wide range of applications in the chemical industry . The compound is related to methyl carbamate, which is the simplest ester of carbamic acid .


Synthesis Analysis

Carbamate esters can be synthesized through various methods. One common method is the reaction of amines with organic carbonates such as dimethyl carbonate . Another method involves the reaction of amines with carbamoyl chlorides . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The general formula for a carbamate is R2NC(O)OR, where R and R’ can be any organic functional group . In the case of “this compound”, the specific molecular structure would need to be determined through further analysis.


Chemical Reactions Analysis

Carbamates undergo various chemical reactions. For instance, they can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol . They can also be synthesized through a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates .

Properties

IUPAC Name

methyl N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-8-7-14-12(16)9-10-3-5-11(6-4-10)15-13(17)19-2/h3-6H,7-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCINPOCIMVJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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